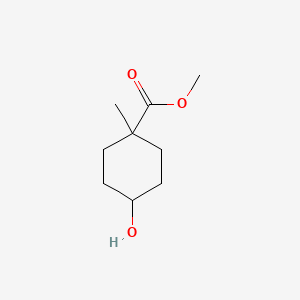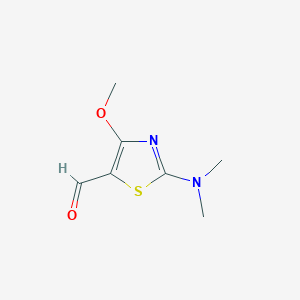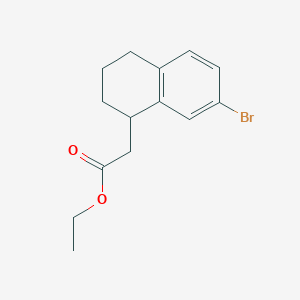
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
描述
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a tetrahydronaphthalene ring, which is further connected to an ethyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. One common method includes:
Bromination: 1,2,3,4-tetrahydronaphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 7-bromo-1,2,3,4-tetrahydronaphthalene.
Esterification: The brominated product is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Oxidation: Formation of naphthalene derivatives.
科学研究应用
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Biological Studies: Used in studies to understand the biological activity of brominated aromatic compounds.
作用机制
The mechanism of action of Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The bromine atom may play a role in enhancing the compound’s reactivity and binding affinity to target molecules .
相似化合物的比较
Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol: Contains a hydroxyl group instead of an acetate group, leading to different chemical properties and uses.
属性
IUPAC Name |
ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h6-7,9,11H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYLQNOHEHEDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


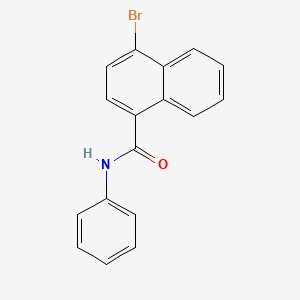
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
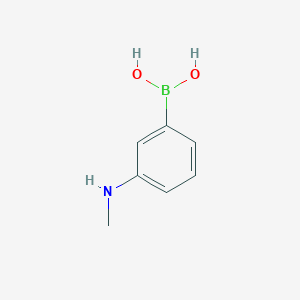
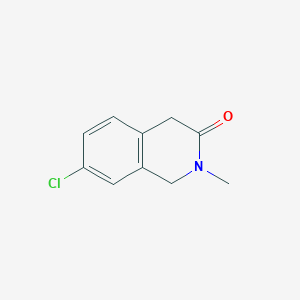
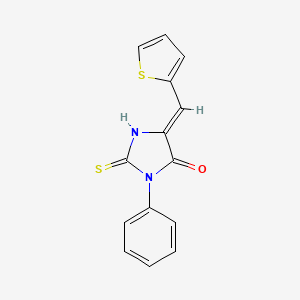
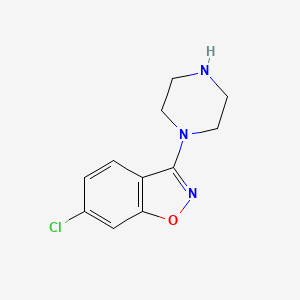
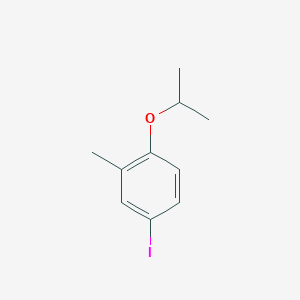
![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)
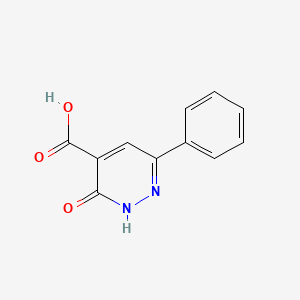
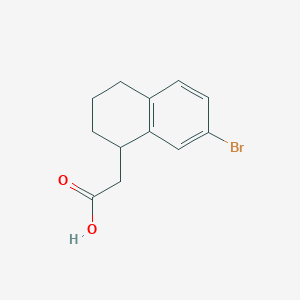
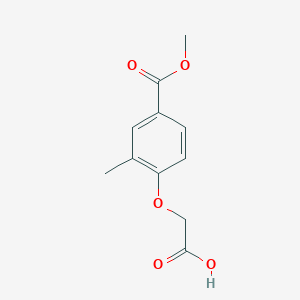
![[2-(1-Methyl-1H-imidazol-2-YL)ethyl]amine dihydrochloride](/img/structure/B3162390.png)
